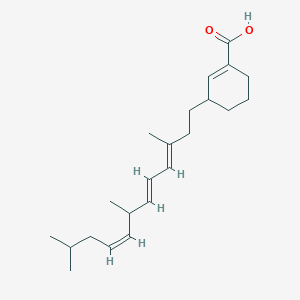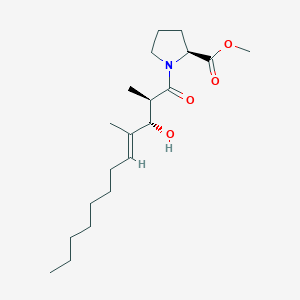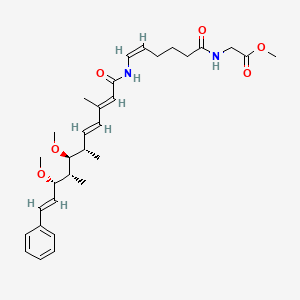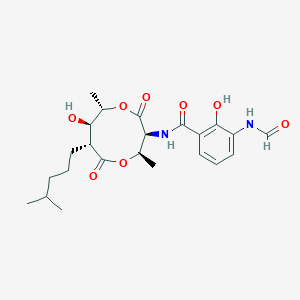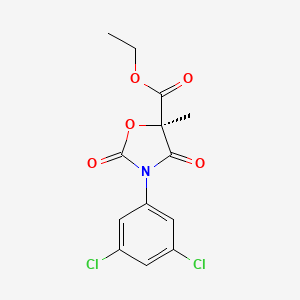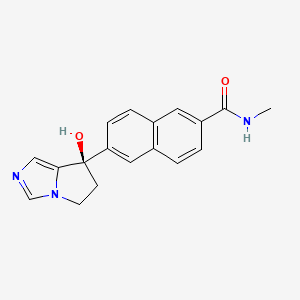
奥特罗内尔,(R)-
描述
Orteronel, also known as TAK-700, is a nonsteroidal inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme is crucial for androgen biosynthesis, which includes the production of testosterone. Orteronel was developed by Takeda Pharmaceutical Company in conjunction with Millennium Pharmaceuticals for the treatment of metastatic, hormone-refractory prostate cancer. Despite promising preclinical and early clinical results, the development of Orteronel was terminated after phase III clinical trials failed to show a significant improvement in overall survival rates .
科学研究应用
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on androgen biosynthesis and its potential to modulate hormone levels.
Medicine: Explored as a therapeutic agent for prostate cancer and other hormone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
Orteronel ®, also known by its developmental code name TAK-700, is a non-steroidal, selective inhibitor of the enzyme 17,20-lyase . This enzyme, also known as CYP17A1, is expressed in testicular, adrenal, and prostatic tumor tissues . It plays a crucial role in the biosynthesis of androgens, hormones that stimulate the growth of prostate cancer cells .
Mode of Action
Orteronel selectively inhibits the enzyme CYP17A1 . CYP17A1 catalyzes two sequential reactions in the biosynthesis of androgens: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives by its 17α-hydroxylase activity, and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, respectively, by its 17,20-lyase activity . By inhibiting CYP17A1, Orteronel effectively reduces the androgen levels in the bloodstream, starving prostate cancer cells of the hormones they need to grow and proliferate .
Biochemical Pathways
The primary biochemical pathway affected by Orteronel is the androgen biosynthesis pathway. The inhibition of CYP17A1 by Orteronel disrupts this pathway, leading to a decrease in the production of androgens . This results in lower circulating levels of testosterone, a key androgen that promotes the growth and proliferation of prostate cancer cells .
Pharmacokinetics
Orteronel has been studied for its pharmacokinetic properties in preclinical models . It was found to be stable in various liver microsomes tested. The half-life of Orteronel with intravenous route was found to be 1.65 ± 0.22 hours. The clearance and volume of distribution by intravenous route for Orteronel were found to be 27.5 ± 3.09 mL/min/kg and 3.94 ± 0.85 L/kg, respectively . The absorption of Orteronel was rapid, with maximum concentrations of drug in plasma attained at 0.38, 0.75, 0.50, and 0.83 hours, respectively, after oral administration of Orteronel at various doses . The primary route of elimination for Orteronel is urine .
Result of Action
The molecular effect of Orteronel’s action is the reduction of androgen levels in the bloodstream . This leads to the starvation of prostate cancer cells of the hormones they need to grow and proliferate . On a cellular level, this results in the inhibition of tumor growth .
生化分析
Biochemical Properties
Orteronel, ®-, plays a significant role in biochemical reactions by inhibiting the enzyme CYP17A1. This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues. CYP17A1 catalyzes two sequential reactions: the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione . By inhibiting CYP17A1, Orteronel, ®-, reduces the levels of these androgens, thereby decreasing the production of testosterone .
Cellular Effects
Orteronel, ®-, exerts its effects on various types of cells, particularly those involved in androgen production. In prostate cancer cells, Orteronel, ®-, reduces the levels of testosterone, which is essential for the growth and proliferation of these cells . This reduction in testosterone levels leads to decreased cell signaling through androgen receptors, ultimately inhibiting cell proliferation and inducing apoptosis . Additionally, Orteronel, ®-, has been shown to affect gene expression and cellular metabolism by altering the levels of key androgens .
Molecular Mechanism
The molecular mechanism of Orteronel, ®-, involves the selective inhibition of the 17,20-lyase activity of CYP17A1. This inhibition prevents the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and subsequently to DHEA and androstenedione . By blocking these reactions, Orteronel, ®-, reduces the levels of androgens, including testosterone . This reduction in androgen levels leads to decreased activation of androgen receptors, which in turn inhibits the growth and proliferation of androgen-dependent prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orteronel, ®-, have been observed to change over time. The compound has been shown to be stable in various liver microsomes tested, with a half-life of approximately 1.65 hours when administered intravenously . Over time, Orteronel, ®-, reduces testosterone levels significantly, with a median decline of 89% from baseline observed at 3 months . Long-term administration of Orteronel, ®-, has been associated with manageable toxicities, including fatigue, hypertension, and nausea .
Dosage Effects in Animal Models
In animal models, the effects of Orteronel, ®-, vary with different dosages. Studies have shown that the absorption of Orteronel, ®-, is rapid, with maximum concentrations in plasma attained within an hour after oral administration . The bioavailability of Orteronel, ®-, ranges between 69% and 89% . At higher doses, Orteronel, ®-, has been associated with increased adverse effects, including fatigue and hypertension . The compound has demonstrated dose-proportional pharmacokinetics, indicating predictable increases in drug exposure with increasing doses .
Metabolic Pathways
Orteronel, ®-, is involved in metabolic pathways that include its interaction with CYP17A1. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes . The primary route of elimination for Orteronel, ®-, is through urine . The metabolic stability of Orteronel, ®-, has been demonstrated in various preclinical species and human liver microsomes .
Transport and Distribution
Orteronel, ®-, is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to have good permeability in Caco-2 cells, indicating efficient absorption in the gastrointestinal tract . Once absorbed, Orteronel, ®-, is distributed to various tissues, including the liver, adrenal glands, and prostate tumor tissues . The volume of distribution for Orteronel, ®-, is approximately 3.94 L/kg when administered intravenously .
Subcellular Localization
The subcellular localization of Orteronel, ®-, is primarily within the endoplasmic reticulum, where CYP17A1 is located . By inhibiting CYP17A1 in the endoplasmic reticulum, Orteronel, ®-, effectively reduces the production of androgens . This localization is crucial for the compound’s activity, as it allows for direct interaction with the target enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Orteronel involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, followed by the introduction of the pyrroloimidazole moiety. The final product is obtained through a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Orteronel follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product undergoes rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and potency .
化学反应分析
Types of Reactions
Orteronel undergoes various chemical reactions, including:
Oxidation: Orteronel can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert Orteronel into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Orteronel molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of Orteronel. These derivatives are often studied for their potential biological activities and pharmacokinetic properties .
相似化合物的比较
Orteronel is often compared with other CYP17A1 inhibitors such as abiraterone acetate and enzalutamide. Unlike abiraterone acetate, which is a steroidal inhibitor, Orteronel is nonsteroidal, offering a different pharmacokinetic profile and potentially fewer side effects. Enzalutamide, on the other hand, is an androgen receptor antagonist rather than a CYP17A1 inhibitor, making its mechanism of action distinct from that of Orteronel .
List of Similar Compounds
Abiraterone Acetate: A steroidal CYP17A1 inhibitor used in the treatment of prostate cancer.
Enzalutamide: An androgen receptor antagonist used for the same indication.
Seviteronel: Another nonsteroidal CYP17A1 inhibitor under investigation for prostate cancer .
属性
IUPAC Name |
6-[(7R)-7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl]-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)[C@@]3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226191 | |
| Record name | Orteronel, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752243-39-3 | |
| Record name | Orteronel, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752243393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orteronel, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORTERONEL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/267WB8R4TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


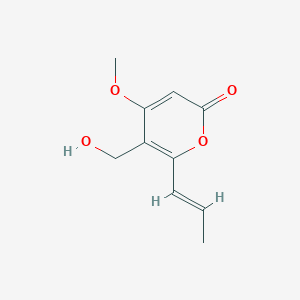
![5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B1250923.png)




![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)

![N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)
